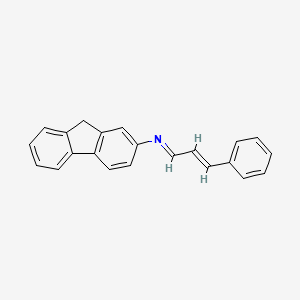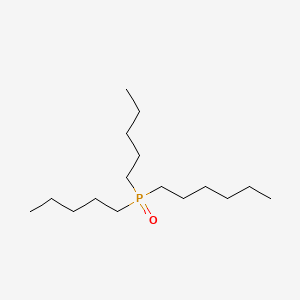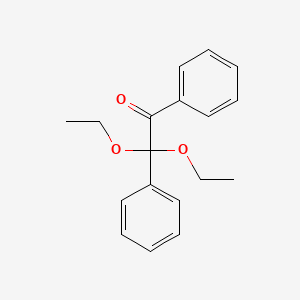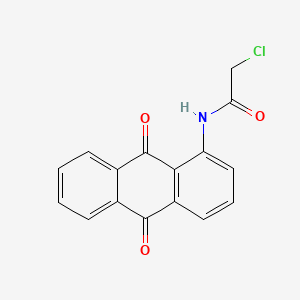
N-(3-Phenylallylidene)-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylallylidene)-9H-fluoren-2-amine is an organic compound that features a fluorenyl group attached to a phenylpropene imine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylallylidene)-9H-fluoren-2-amine typically involves the condensation of 9H-fluoren-2-amine with cinnamaldehyde under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phenylallylidene)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oxidized derivatives of the fluorenyl and phenyl groups.
Reduction: Corresponding amines.
Substitution: Various substituted fluorenyl and phenyl derivatives.
Applications De Recherche Scientifique
N-(3-Phenylallylidene)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(3-Phenylallylidene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-{4-[(E)-phenyldiazenyl]phenyl}-9H-fluoren-2-amine
- 9,9-Dimethyl-9H-fluoren-2-yl derivatives
Uniqueness
N-(3-Phenylallylidene)-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
5439-53-2 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(E)-N-(9H-fluoren-2-yl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)9-6-14-23-20-12-13-22-19(16-20)15-18-10-4-5-11-21(18)22/h1-14,16H,15H2/b9-6+,23-14? |
Clé InChI |
KNNZYQMTSPFAGR-NNQNRFHUSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC=CC4=CC=CC=C4 |
SMILES isomérique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC=CC4=CC=CC=C4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















